molecular formula C7H6ClFS B6308813 (4-Chloro-2-fluorophenyl)(methyl)sulfane CAS No. 1881328-30-8

(4-Chloro-2-fluorophenyl)(methyl)sulfane

Cat. No. B6308813
CAS RN: 1881328-30-8
M. Wt: 176.64 g/mol
InChI Key: LYZOENDXICGBFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (4-Chloro-2-fluorophenyl)(methyl)sulfane is represented by the InChI code: 1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 . This indicates that the compound consists of a single carbon atom, seven hydrogen atoms, one chlorine atom, one fluorine atom, and one sulfur atom .


Physical And Chemical Properties Analysis

(4-Chloro-2-fluorophenyl)(methyl)sulfane is a liquid at room temperature . Its molecular weight is 176.64 g/mol.

Scientific Research Applications

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Research by Kim et al. (2011) highlights the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reaction, followed by methylation. This method provides precise control over cation functionality, directly incorporating guanidinium into stable phenyl rings, thus enhancing the polymer's applicability in electrolyte membranes for energy devices Kim et al., 2011.

High Refractive Index Transparent Polyimides

Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringence using thiophenyl-substituted benzidines, which were obtained from the reduction of (3-nitrophenyl)(phenyl)sulfane derivatives. These materials exhibit good thermomechanical stabilities, making them suitable for optoelectronic applications Tapaswi et al., 2015.

Sulfonation Intermediacy in Phenyl Hydrogen Sulfates

Wit et al. (2010) investigated the sulfonation of methyl phenyl sulfate, demonstrating the role of phenyl hydrogen sulfates in the sulfonation process of phenols. This study provides insights into the mechanisms of sulfonation, relevant for chemical synthesis and industrial applications Wit et al., 2010.

Green-emitting Iridium(III) Complexes

Constable et al. (2014) developed [Ir(C^N)2(bpy)][PF6] complexes with cyclometallating ligands containing fluoro, sulfane, or sulfone groups. These complexes, particularly the sulfone derivatives, are green emitters with high photoluminescence quantum yields, suggesting their potential use in OLEDs and light-emitting devices Constable et al., 2014.

Antimicrobial Activity of Sulfide and Sulfone Derivatives

Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity. This research explores the potential of these compounds as antimicrobial agents, highlighting the importance of (4-Chloro-2-fluorophenyl)(methyl)sulfane derivatives in developing new pharmaceuticals Badiger et al., 2013.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Mechanism of Action

Mode of Action

As a sulfur-based organic compound, it may interact with biological systems through the formation of covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function .

Pharmacokinetics

Given its molecular weight of 17664 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

properties

IUPAC Name

4-chloro-2-fluoro-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOENDXICGBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluorophenyl)(methyl)sulfane

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